2-甲基-1H-吲哚-6-甲酸甲酯

描述

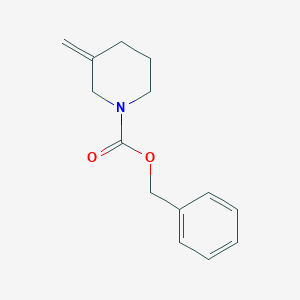

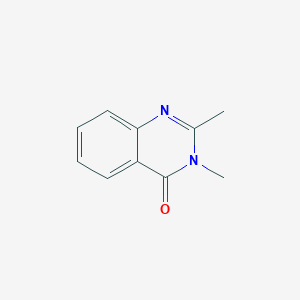

“Methyl 2-methyl-1H-indole-6-carboxylate” is a type of organoheterocyclic compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The synthesis of similar compounds, such as 2-methyl-1H-indole-3-carboxylate derivatives, has been reported in the literature . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

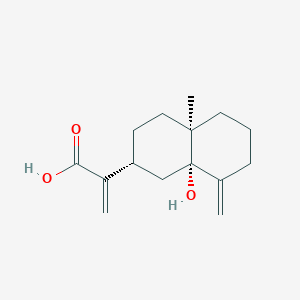

The molecular formula of “Methyl 2-methyl-1H-indole-6-carboxylate” is C10H9NO2 . The InChI Key is AYYOZKHMSABVRP-UHFFFAOYSA-N . More detailed structural information may be available in databases like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis

“Methyl 2-methyl-1H-indole-6-carboxylate” appears as white to pale cream to cream to yellow to orange to brown crystals or powder . Its molecular weight is 175.18 .科学研究应用

合成与构象研究

对 2-甲基-1H-吲哚-6-甲酸甲酯的研究主要集中于其在合成新型衍生物和研究其构象行为中的用途,这对于药物和化学应用至关重要。Horwell 等人 (1994) 合成了新型的 3,4-稠合色氨酸类似物,包括 2-甲基-1H-吲哚-6-甲酸甲酯衍生物,用于肽/类肽构象的阐明。这些衍生物旨在限制侧链的构象柔性,这对于理解肽的结构和功能至关重要 (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

合成应用

该化合物已被用作各种合成反应中的前体。Rogness 和 Larock (2009) 展示了其在通过芳烃的高产环化合成新型吲哚-吲哚酮环系统中的应用,展示了该化合物在温和条件下生成复杂分子的多功能性 (Rogness & Larock, 2009)。Akbari 和 Faryabi (2023) 的另一项创新方法涉及使用交叉脱氢偶联合成 1-甲基-1H-吲哚-3-甲酸甲酯衍生物,突出了使用 2-甲基-1H-吲哚-6-甲酸甲酯合成吲哚衍生物的效率,产率良好至极佳 (Akbari & Faryabi, 2023).

生物和药物应用

在药物领域,Niemyjska 等人 (2012) 合成了新的甲基吲哚-3-甲酸甲酯衍生物并研究了它们的抗癌活性。这些化合物是 3,3'-二吲哚甲烷的类似物,显示出作为抗黑色素瘤、肾癌和乳腺癌细胞系的抗肿瘤剂的潜力,强调了 2-甲基-1H-吲哚-6-甲酸甲酯衍生物的治疗相关性 (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

环境传感应用

此外,Liu 等人 (2020) 探索了使用吲哚-4-甲酸甲酯(一种衍生物)作为荧光和红外探针来传感局部环境,特别是在蛋白质结构和水合研究中。这项研究表明了 2-甲基-1H-吲哚-6-甲酸甲酯衍生物在环境传感中的潜力,有助于我们了解生物系统中的分子相互作用 (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).

安全和危害

未来方向

Indole and its derivatives, including “Methyl 2-methyl-1H-indole-6-carboxylate”, have been widely studied for their potential applications in drug discovery . They are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Future research may focus on further exploring the therapeutic potential of these compounds .

作用机制

Target of Action

Methyl 2-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, some indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .

Biochemical Pathways

Indole derivatives affect a variety of biochemical pathways. For example, they are involved in the inhibition of β-amyloid production, a key factor in Alzheimer’s disease . They can also inhibit ion exchange, melatonin synthesis, and aziridine production .

Pharmacokinetics

It has been found that some indole derivatives can cross the blood-brain barrier, which suggests that they may have good bioavailability .

Result of Action

The molecular and cellular effects of Methyl 2-methyl-1H-indole-6-carboxylate’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, they have been shown to have antiviral activity, with one compound showing inhibitory activity against influenza A .

生化分析

Biochemical Properties

Methyl 2-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the production of β-amyloid, a key factor in the pathogenesis of Alzheimer’s disease . Additionally, it affects ion exchange and melatonin synthesis, indicating its potential impact on neurological functions . The compound’s high affinity for aldehydes suggests its involvement in various metabolic processes .

Cellular Effects

Methyl 2-methyl-1H-indole-6-carboxylate exhibits notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including Methyl 2-methyl-1H-indole-6-carboxylate, have shown antiviral activity by inhibiting the replication of influenza A virus . Furthermore, its impact on melatonin synthesis suggests potential effects on circadian rhythms and sleep regulation .

Molecular Mechanism

The molecular mechanism of Methyl 2-methyl-1H-indole-6-carboxylate involves its interaction with various biomolecules. It binds to specific enzymes and proteins, modulating their activity. For instance, it inhibits the production of β-amyloid by interfering with the enzyme responsible for its synthesis . Additionally, it affects ion exchange processes, which can influence cellular homeostasis and signaling . These interactions highlight the compound’s potential therapeutic applications in neurodegenerative diseases and other conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-methyl-1H-indole-6-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended experimental studies .

Dosage Effects in Animal Models

Studies on animal models have revealed that the effects of Methyl 2-methyl-1H-indole-6-carboxylate vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as antiviral and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

Methyl 2-methyl-1H-indole-6-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the metabolism of tryptophan, a precursor for several important biomolecules . The compound’s impact on metabolic flux and metabolite levels suggests its potential role in regulating metabolic processes and maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of Methyl 2-methyl-1H-indole-6-carboxylate within cells and tissues are crucial for understanding its biological effects. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation in different tissues can influence its therapeutic efficacy and potential side effects

Subcellular Localization

Methyl 2-methyl-1H-indole-6-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its precise mode of action and potential therapeutic applications .

属性

IUPAC Name |

methyl 2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(11(13)14-2)6-10(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBSRRTTLVBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)